4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Overview
Description
4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by its unique structure, which includes an azepane ring, a dimethylphenyl group, and a benzothiadiazine core
Preparation Methods
The synthesis of 4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the azepane ring, followed by the introduction of the dimethylphenyl group and the benzothiadiazine core. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the azepane ring, the dimethylphenyl group, or the benzothiadiazine core.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of diseases related to the central nervous system. In industry, it is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of neurotransmitter release in the central nervous system.
Comparison with Similar Compounds
4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can be compared with other benzothiadiazine derivatives, such as 1,2,4-benzothiadiazine-1,1-dioxide . These compounds share a similar core structure but differ in the functional groups attached to the benzothiadiazine ring. The unique combination of the azepane ring and the dimethylphenyl group in this compound contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
The compound 4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Azepan moiety : A seven-membered nitrogen-containing ring that may influence the compound's interaction with biological targets.
- Benzothiadiazine core : Known for various biological activities, this structure contributes to the compound's pharmacological profile.
- Dimethylphenyl group : This substituent may enhance lipophilicity and affect the compound's binding affinity to targets.
Pharmacological Properties
Research indicates that this compound exhibits a variety of biological activities:
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress in cellular models. This activity is crucial for mitigating damage in various diseases, including neurodegenerative disorders.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo. It appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Antitumor Potential : In certain cancer cell lines, the compound demonstrated cytotoxic effects. The mechanism may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate specific pathways involved.
- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective properties of this compound against neuronal cell death induced by excitotoxicity. This could have implications for conditions such as Alzheimer's disease.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in inflammatory processes or metabolic pathways.
- Receptor Modulation : It might interact with specific receptors (e.g., cannabinoid receptors) to mediate its effects on pain and inflammation.
In Vitro Studies
A study evaluating the antioxidant capacity of the compound found that it significantly reduced reactive oxygen species (ROS) levels in cultured neuronal cells. This suggests a protective role against oxidative stress-induced damage.
In Vivo Studies
In animal models of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory cytokines compared to control groups. These findings support its potential use as an anti-inflammatory agent.
Cancer Research
In a recent study on cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited dose-dependent cytotoxicity with an IC50 value indicating significant potency. Apoptotic assays confirmed that treated cells underwent programmed cell death.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-17-13-18(2)15-19(14-17)26-23(28)25(16-22(27)24-11-7-3-4-8-12-24)20-9-5-6-10-21(20)31(26,29)30/h5-6,9-10,13-15H,3-4,7-8,11-12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAWVJRACRRICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N4CCCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.